![molecular formula C14H19N3O3S B2684064 6,7-dimethyl-3-(2-morpholino-2-oxoethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one CAS No. 953214-62-5](/img/structure/B2684064.png)
6,7-dimethyl-3-(2-morpholino-2-oxoethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “6,7-dimethyl-3-(2-morpholino-2-oxoethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one” is a complex organic molecule that contains several functional groups and rings, including a thiazole ring and a pyrimidine ring. These types of compounds are often found in pharmaceuticals and could potentially have biological activity .
Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. The thiazole and pyrimidine rings could potentially undergo electrophilic substitution reactions, and the morpholino group could participate in nucleophilic substitution reactions .Applications De Recherche Scientifique
Synthesis and Reactions
- The compound is involved in the synthesis and reactions of 2,3-dihydrothiazolo[3,2-a]pyrimidine derivatives. For example, Kinoshita et al. (1987) explored the reactions of 2-amino-2-thiazoline with acetylene carboxylates, leading to the formation of 5-substituted 2,3-dihydro-7H-thiazolo[3,2-a]pyrimidin-7-ones. Further reactions with γ-bromoacetoacetyl bromide and N-bromosuccinimide were studied to obtain bromomethyl and bromo compounds, which could then be converted to morpholinomethyl derivatives (Kinoshita, T., Ueshima, Y., Saitoh, K., Yoshida, Y., & Furukawa, S., 1987).
Heterocyclic Synthesis
- Martins et al. (2009) discussed the solvent-free synthesis of various heterocyclic compounds, including thiazolopyrimidines. This methodology is crucial for environmentally friendly chemical synthesis and has implications for the production of pharmaceuticals and agrochemicals (Martins, M., Frizzo, C., Moreira, D. N., Buriol, L., & Machado, P., 2009).
Anti-Inflammatory and Analgesic Agents
- Abu‐Hashem et al. (2020) synthesized novel derivatives from visnaginone and khellinone, incorporating the thiazolopyrimidine framework, and evaluated them as anti-inflammatory and analgesic agents. These compounds showed significant COX-2 inhibition, analgesic, and anti-inflammatory activities, highlighting the potential of thiazolopyrimidine derivatives in the development of new therapeutic agents (Abu‐Hashem, A., Al-Hussain, S., & Zaki, M., 2020).
Antimicrobial Agents
- Habib et al. (1996) synthesized 7-substituted thiazolo[4,5-d]pyrimidines to explore their potential as anti-HIV, anticancer, and antimicrobial agents. These studies provide insights into the structural requirements for biological activity and underscore the versatility of thiazolopyrimidine derivatives as potential pharmaceutical agents (Habib, N. S., Rida, S., Badawey, E. A., & Fahmy, H., 1996).
Synthesis under Microwave Irradiation
- Djekou et al. (2006) reported on the efficient synthesis of new thiazolopyrimidinones under microwave irradiation, demonstrating a method for the rapid production of potentially bioactive thiazolopyrimidin-5-ones. This research highlights the utility of microwave-assisted synthesis in the field of heterocyclic chemistry and its relevance to drug discovery (Djekou, S., Gellis, A., El-Kashef, H., & Vanelle, P., 2006).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
6,7-dimethyl-3-(2-morpholin-4-yl-2-oxoethyl)-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3S/c1-9-10(2)15-14-17(13(9)19)11(8-21-14)7-12(18)16-3-5-20-6-4-16/h11H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRKDFEIKHDAYAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2N(C1=O)C(CS2)CC(=O)N3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-dimethyl-3-(2-morpholino-2-oxoethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-dichlorophenyl)-2-[(4-oxo-3-phenyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B2683981.png)
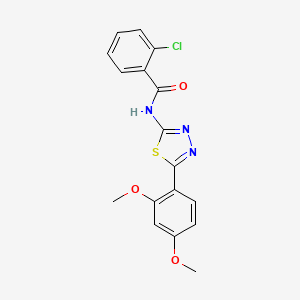
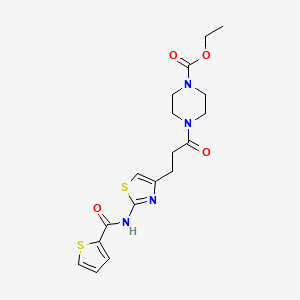
![[4-[(Z)-2-Cyano-3-(2-methoxy-4-nitroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] benzoate](/img/structure/B2683985.png)
![1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 7-chloro-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B2683989.png)
![7-(4-chlorophenyl)-8-(4-fluorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2683991.png)
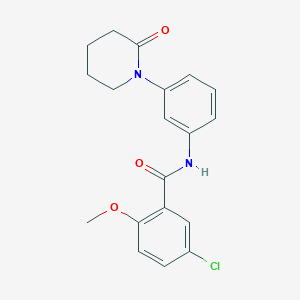
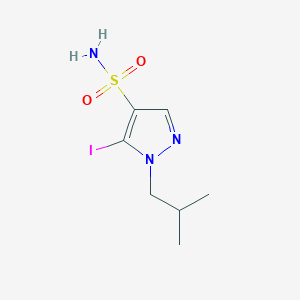
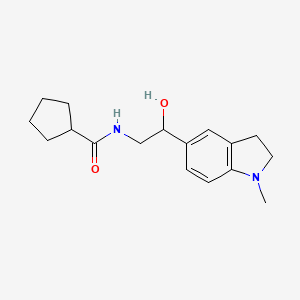


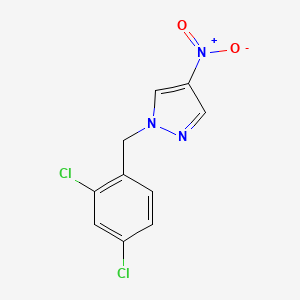

![3-fluoro-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide](/img/structure/B2684004.png)